N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
Description
N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring dual dichlorothiophene-substituted thiazole moieties linked via a phenoxy-benzamide scaffold. Key structural attributes include:
- Thiazole cores: The 1,3-thiazol-2-yl groups contribute to π-π stacking capabilities and hydrogen bonding through nitrogen atoms.
- Phenoxy-benzamide linker: This rigid aromatic spacer may promote planar molecular conformations, facilitating interactions with hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[4-[[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Cl4N4O3S4/c29-21-9-17(23(31)42-21)19-11-40-27(33-19)35-25(37)13-1-5-15(6-2-13)39-16-7-3-14(4-8-16)26(38)36-28-34-20(12-41-28)18-10-22(30)43-24(18)32/h1-12H,(H,33,35,37)(H,34,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXKJUMKGAZGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=C(SC(=C6)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Cl4N4O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a synthetic compound characterized by its complex structure that incorporates a thiazole ring and a dichlorothiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of 442.32 g/mol. Its structural features include:
- Thiazole and Thiophene Rings : These heterocycles are known for their diverse biological activities.
- Amide Linkages : These contribute to the compound's ability to interact with biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit cell growth and induce apoptosis through various mechanisms, including interference with DNA synthesis and modulation of cell cycle pathways.
The proposed mechanisms of action for this compound include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound may inhibit CDK activity, leading to cell cycle arrest.
- Targeting Key Kinases : Similar compounds have been shown to interact with kinases involved in tumorigenesis, affecting pathways crucial for cancer cell proliferation.
Case Studies
Several studies have evaluated the biological activity of thiazole derivatives:
- Study on Thiadiazoles : A series of 1,3,4-thiadiazole derivatives exhibited significant anticancer activity against HepG-2 and A549 cell lines, with binding energies indicating strong interactions with biological targets .
- Antitumor Mechanisms : Research has demonstrated that thiazole-based compounds can inhibit RNA and DNA synthesis specifically without affecting protein synthesis, which is critical for cancer treatment .
Scientific Research Applications
This compound has shown promising biological activities in several studies:
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger .
- Anticancer Potential : The compound has been studied for its anticancer properties. For instance, similar thiazole derivatives have demonstrated efficacy against human breast adenocarcinoma cell lines (MCF7) through mechanisms involving cell cycle arrest and apoptosis induction .
- Enzyme Inhibition : The compound is believed to interact with specific enzymes such as cyclin-dependent kinase 2 (CDK2), potentially leading to alterations in cell cycle regulation .
Therapeutic Applications
Given its diverse biological activities, N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is being explored for various therapeutic applications:
- Cancer Therapy : Its ability to induce cell death in cancer cells positions it as a candidate for further development in cancer therapeutics.
- Infection Control : The antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents.
- Drug Development : As a building block in organic synthesis, it can be utilized in creating more complex pharmaceutical compounds.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives similar to this compound:
- Antimicrobial Efficacy Study : A study evaluated various thiazole derivatives for their antibacterial and antifungal activities using standard methods such as the cup plate method at specific concentrations . Results indicated significant inhibition against tested microorganisms.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds with target proteins involved in cancer progression. These studies provide insights into their mechanism of action and help identify lead compounds for further development .
Comparison with Similar Compounds
Key Observations :
- Fluorine substituents (e.g., in 2,4-difluorophenyl derivatives) may enhance metabolic stability due to stronger C-F bonds but reduce steric effects critical for target engagement .
Impact of Core Heterocycles on Bioactivity
The thiazole and thiophene cores in the target compound contrast with thiazolidinone or triazole systems in analogs:
Key Observations :
- Thiazole-thiophene systems (target compound) likely exhibit greater conformational rigidity than thiazolidinones, which possess a flexible carbonyl group .
- Triazole-thiones (7–9) demonstrate tautomerism-dependent activity, a feature absent in the target compound due to its non-tautomerizable amide bonds .
Key Observations :
- Dichloro and bulky substituents (e.g., in 4i) correlate with lower yields due to steric hindrance and side reactions .
- Multi-component reactions (e.g., triazole formation in 7–9) achieve moderate yields but require precise pH control .
Limitations of Structural Similarity Predictions
While the target compound shares features with bioactive analogs, the "activity cliff" phenomenon () warns against assuming functional equivalence. For instance:
- A 2,5-dichlorothiophene substitution may drastically alter target selectivity compared to mono-chloro or fluoro analogs .
- Structural similarity metrics (e.g., Tanimoto coefficients) may overlook critical differences in electronic profiles or 3D conformation .
Legal and Patent Considerations
Per , structural analogs with overlapping utility (e.g., antimicrobial or kinase inhibition) could prompt obviousness rejections. However, the target compound’s unique bis-dichlorothiophene-thiazole scaffold and phenoxy linker may provide novelty sufficient to overcome such challenges .
Q & A
Basic: How to optimize the synthetic pathway for this compound?
Methodological Answer:
- Step 1 : Use coupling reactions (e.g., carbodiimide-mediated amide bond formation) to link the thiazole and benzamide moieties. For example, highlights similar compounds synthesized via refluxing in ethanol with yields up to 70%, emphasizing solvent choice and temperature control .
- Step 2 : Purify intermediates via flash chromatography (e.g., ethyl acetate/hexane systems) to isolate target products. notes 45% yields for analogous thiazolidinone derivatives after chromatographic separation .
- Step 3 : Monitor reaction progress using TLC or HPLC to minimize side-product formation. stresses hazard analysis and reagent purity checks during scaling (e.g., O-benzyl hydroxylamine HCl from Oakwood Chemical vs. Shanghai Aladdin) .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- IR Spectroscopy : Confirm amide (C=O stretch at ~1650–1700 cm⁻¹) and thiophene/thiazole ring vibrations. details IR analysis of thieno-pyrimidinyl benzamide derivatives .
- NMR Analysis : Use ¹H/¹³C NMR to resolve aromatic protons (e.g., dichlorothiophene protons at δ 7.2–7.5 ppm) and carbamoyl groups. reports specific NMR shifts for benzothiazole derivatives .
- Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns. highlights ESI-MS data for structurally similar compounds .
Advanced: How to resolve contradictory bioactivity data in different assays?
Methodological Answer:
- Approach 1 : Perform dose-response studies across multiple cell lines to assess potency variability. suggests structural analogs (e.g., trifluoromethyl-containing compounds) exhibit receptor-specific interactions .
- Approach 2 : Use molecular docking to compare binding modes in target proteins. notes that trifluoromethyl groups enhance lipophilicity, which may influence assay outcomes .
- Approach 3 : Validate assay conditions (e.g., pH, solvent) using control compounds to rule out false positives/negatives. emphasizes reproducibility in biological testing .
Advanced: How to model the compound’s reactivity using computational tools?
Methodological Answer:
- Step 1 : Apply density functional theory (DFT) to calculate reaction pathways. describes ICReDD’s quantum chemical methods for optimizing reaction conditions .
- Step 2 : Use COMSOL Multiphysics to simulate reaction kinetics (e.g., heat transfer in exothermic steps). highlights AI-driven simulations for process automation .
- Step 3 : Validate models with experimental data (e.g., yield vs. temperature curves). emphasizes feedback loops between computation and lab results .
Advanced: How to analyze stability under varying storage conditions?
Methodological Answer:
- Protocol :
- Test thermal stability via TGA/DSC (e.g., decomposition points for benzamide analogs in ) .
- Assess photolytic degradation under UV/visible light using HPLC. discusses similar trifluoromethyl compounds’ sensitivity to light .
- Evaluate hydrolytic stability at pH 2–12 to mimic physiological conditions. recommends data-driven software tools for predictive modeling .
Advanced: How to design derivatives for improved pharmacokinetic profiles?
Methodological Answer:
- Strategy 1 : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance metabolic stability. demonstrates trifluoromethyl groups’ role in pharmacokinetics .
- Strategy 2 : Modify logP values via substituent variation (e.g., morpholine rings in ) to optimize blood-brain barrier penetration .
- Strategy 3 : Use QSAR models to predict ADME properties. advocates AI tools for end-to-end drug design pipelines .
Advanced: How to address synthetic yield inconsistencies across labs?
Methodological Answer:
- Root Cause Analysis :
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (see ’s SDS for analogous thiadiazole derivatives) .
- Follow waste disposal protocols for chlorinated byproducts (e.g., dichlorothiophene waste in ) .
- Conduct risk assessments for exothermic steps (e.g., ’s hazard analysis for trichloroisocyanuric acid) .
Advanced: How to integrate multi-disciplinary approaches for mechanistic studies?
Methodological Answer:
- Collaborative Framework :
Advanced: How to validate the compound’s target engagement in cellular models?
Methodological Answer:
- Workflow :
- Use fluorescence tagging (e.g., FITC-conjugated analogs) for localization studies.
- Perform knockdown/knockout experiments (e.g., CRISPR-Cas9) to confirm target dependency (inspired by ’s receptor-targeting strategies) .
- Apply SPR or ITC to measure binding affinity. ’s structural analogs guide assay design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
